molecular formula C7H8N2O B14885764 3-(Cyanomethyl)-3-hydroxycyclobutanecarbonitrile

3-(Cyanomethyl)-3-hydroxycyclobutanecarbonitrile

Cat. No.: B14885764
M. Wt: 136.15 g/mol
InChI Key: UVDQEADUFMPXDZ-UHFFFAOYSA-N
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Description

3-(Cyanomethyl)-3-hydroxycyclobutane-1-carbonitrile is an organic compound characterized by a cyclobutane ring substituted with a cyanomethyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyanomethyl)-3-hydroxycyclobutane-1-carbonitrile can be achieved through several methods. One common approach involves the cyanomethylation of cyclobutane derivatives. For instance, the reaction of cyclobutanone with cyanomethyl anion transfer reagents under basic conditions can yield the desired product . Another method involves the radical cyanomethylation of cyclobutane derivatives using vinyl azide reagents .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale cyanomethylation reactions. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the efficient production of 3-(Cyanomethyl)-3-hydroxycyclobutane-1-carbonitrile.

Chemical Reactions Analysis

Types of Reactions

3-(Cyanomethyl)-3-hydroxycyclobutane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of 3-(Cyanomethyl)-3-oxocyclobutane-1-carbonitrile.

    Reduction: Formation of 3-(Cyanomethyl)-3-hydroxycyclobutane-1-amine.

    Substitution: Formation of various substituted cyclobutane derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Cyanomethyl)-3-hydroxycyclobutane-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Cyanomethyl)-3-hydroxycyclobutane-1-carbonitrile involves its reactive functional groups. The cyanomethyl group can participate in nucleophilic addition reactions, while the hydroxyl group can undergo various transformations. These reactions can modulate the activity of molecular targets and pathways, making the compound useful in various applications.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Cyanomethyl)-3-hydroxycyclopentane-1-carbonitrile
  • 3-(Cyanomethyl)-3-hydroxycyclohexane-1-carbonitrile
  • 3-(Cyanomethyl)-3-hydroxycycloheptane-1-carbonitrile

Uniqueness

3-(Cyanomethyl)-3-hydroxycyclobutane-1-carbonitrile is unique due to its four-membered cyclobutane ring, which imparts distinct chemical and physical properties compared to its higher homologs. The strain in the cyclobutane ring can influence its reactivity and stability, making it a valuable compound for specific applications.

Properties

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

3-(cyanomethyl)-3-hydroxycyclobutane-1-carbonitrile

InChI

InChI=1S/C7H8N2O/c8-2-1-7(10)3-6(4-7)5-9/h6,10H,1,3-4H2

InChI Key

UVDQEADUFMPXDZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(CC#N)O)C#N

Origin of Product

United States

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